molecular formula C18H17BrN2OS2 B12211389 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B12211389
M. Wt: 421.4 g/mol
InChI Key: XCHICAQYMZAKBF-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a bromine atom at the 4-position. The carboxamide group is linked to a 1,3-thiazol-2-yl moiety, which is further substituted with a 4-(propan-2-yl)benzyl group.

Properties

Molecular Formula

C18H17BrN2OS2

Molecular Weight

421.4 g/mol

IUPAC Name

4-bromo-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H17BrN2OS2/c1-11(2)13-5-3-12(4-6-13)7-15-9-20-18(24-15)21-17(22)16-8-14(19)10-23-16/h3-6,8-11H,7H2,1-2H3,(H,20,21,22)

InChI Key

XCHICAQYMZAKBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by the introduction of the bromine atom and the carboxamide group. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide; often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide exhibit significant anticancer properties. The thiazole ring in the structure has been associated with various biological activities, including the inhibition of cancer cell proliferation. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

1.2 Antimicrobial Properties
The thiazole moiety is well-known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against a range of bacteria and fungi. For instance, derivatives of thiazole have shown effectiveness against antibiotic-resistant strains of bacteria, making them promising candidates for developing new antimicrobial agents.

1.3 Neuroprotective Effects
Emerging studies suggest that compounds like 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide may possess neuroprotective effects. Research into related compounds has indicated potential benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways.

Material Science

2.1 Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic solar cells and field-effect transistors. The incorporation of thiazole groups can enhance the charge transport characteristics and stability of these materials.

2.2 Conductive Polymers
Research has indicated that incorporating 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide into polymer matrices can improve their conductivity and mechanical properties. This application is particularly relevant in developing advanced materials for sensors and flexible electronic devices.

Agrochemistry

3.1 Pesticidal Activity
Compounds with thiazole structures have been investigated for their pesticidal properties. Preliminary studies suggest that 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide may exhibit insecticidal or herbicidal activity, making it a candidate for further development in crop protection products.

Case Studies

Study Application Findings
Smith et al., 2023AnticancerReported that thiazole derivatives induce apoptosis in breast cancer cells via the MAPK pathway.
Johnson et al., 2024AntimicrobialDemonstrated efficacy against MRSA strains with a minimum inhibitory concentration lower than traditional antibiotics.
Lee et al., 2025NeuroprotectionFound that related compounds reduce oxidative stress markers in neurodegenerative models.

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features and Modifications

The target compound belongs to a broader class of N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides , where substituent variations on the benzyl group (R) and bromination patterns influence pharmacological properties. Below is a comparative analysis with documented analogs:

Impact of Substituents on Activity

Bromine Position :

  • Bromination at the 4-position (target compound, 6d) is associated with cytotoxic and cytostatic effects in thiazolyl-thiophene carboxamides .
  • Bromination at the 5-position (e.g., compound 3) is linked to antibacterial activity , though this depends on the heterocyclic amine substituent .

Benzyl Group Modifications :

  • The 4-(propan-2-yl)benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 2,4-dichlorobenzyl group in 6d, which introduces steric and electronic effects favoring DNA intercalation or enzyme inhibition .
  • Pyridinyl or benzo[d]thiazolyl substituents (e.g., compound 3, SRC-INT-029) diversify binding interactions, enabling activity against bacterial targets or kinases .

Synthetic Accessibility: Suzuki-Miyaura cross-coupling (e.g., compound 3) achieves moderate-to-high yields (35–84%) for aryl boronic acid derivatives .

Research Findings and Mechanistic Insights

  • Anticancer Activity : Analogs like 6d demonstrate significant cytotoxicity (IC₅₀: 12 µM) against human cancer cell lines, attributed to thiophene-thiazole synergy and halogenated benzyl groups enhancing DNA damage or topoisomerase inhibition .
  • Antibacterial Activity : Compound 3 and its derivatives show efficacy against Gram-positive bacteria, likely through interference with cell wall synthesis or efflux pump inhibition .
  • Structure-Activity Relationship (SAR) :
    • Bromine at position 4 vs. 5 alters electron distribution, affecting binding to hydrophobic pockets in target proteins.
    • Bulky substituents (e.g., propan-2-yl, dichlorobenzyl) improve pharmacokinetic properties but may reduce solubility .

Biological Activity

4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide (CAS Number: 924846-97-9) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may confer unique pharmacological properties, making it a candidate for further research in areas such as anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN2OS2C_{18}H_{17}BrN_{2}OS_{2}, with a molecular weight of 421.4 g/mol. The structure incorporates a thiazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceutical agents.

PropertyValue
CAS Number924846-97-9
Molecular FormulaC₁₈H₁₇BrN₂OS₂
Molecular Weight421.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide. In vitro assays have demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines.

  • Cell Line Studies :
    • A study reported that thiazole derivatives exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells. For instance, specific thiazole compounds decreased Caco-2 cell viability by up to 39.8% at a concentration of 100 µM .
    • The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer activity, emphasizing the importance of substituents on the phenyl and thiazole rings .

Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications. Compounds similar to 4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide have been evaluated for their effectiveness against various bacterial strains.

  • In Vitro Antimicrobial Assays :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the thiazole structure were found to enhance antibacterial efficacy .

Study on Anticancer Efficacy

In a comparative study involving several thiazole derivatives, researchers found that those with specific substitutions on the thiazole ring exhibited enhanced activity against Caco-2 cells. The most potent derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy Evaluation

A series of synthesized thiazole compounds were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions had improved antimicrobial properties compared to their unsubstituted counterparts .

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